molecular formula C17H14N4O4S B2463158 N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 900009-31-6

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2463158
CAS RN: 900009-31-6
M. Wt: 370.38
InChI Key: JQAOOXXWONHRJC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study focused on the synthesis and characterization of 1,3,4-oxadiazole and acetamide derivatives, including the evaluation of their antibacterial and anti-enzymatic potential, supported by hemolytic activity. These derivatives were shown to have good inhibitory effects against certain bacterial strains and moderate potential against lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).

Antimicrobial and Antimycobacterial Activities

  • Another research synthesized a novel series of 1,3,4-oxadiazoles, which were evaluated for antimicrobial and antimycobacterial activities. These compounds showed promising activity against Escherichia coli and significant antitubercular activity (Patel et al., 2013).

Enzyme Inhibition Screening

  • A study synthesized N-substituted derivatives of 1,3,4-oxadiazole, which were screened against various enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These compounds showed relative activity against acetylcholinesterase, highlighting their potential in enzyme inhibition (Siddiqui et al., 2013).

Antimicrobial and Hemolytic Agents

  • Research into the synthesis of N-substituted derivatives of 1,3,4-Oxadiazol-2-ylsulfanyl acetamides revealed that these compounds have varied antimicrobial activity and can be considered for further biological screening, except for those with higher cytotoxicity (Rehman et al., 2016).

Phosphoinositide 3-kinase (PI3K)/mTOR Inhibition

  • A potent and efficacious inhibitor of PI3Kα and mTOR in vitro was studied for its metabolism, leading to the examination of various heterocyclic analogues to improve metabolic stability (Stec et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-15(19-7-11-3-4-13-14(6-11)24-10-23-13)9-26-17-21-20-16(25-17)12-2-1-5-18-8-12/h1-6,8H,7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOOXXWONHRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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